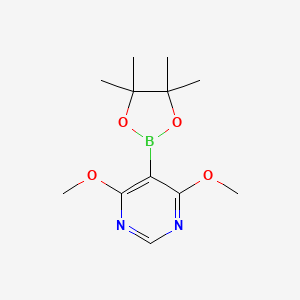
4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C12H19BN2O4. It is a pyrimidine derivative that contains a boronic ester group, making it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Pyrimidines: Formed through nucleophilic substitution of the methoxy groups.
Scientific Research Applications
4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of organic electronic materials.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Catalysis: Acts as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily related to its ability to form stable complexes with transition metals, such as palladium. This property makes it an effective ligand in catalytic reactions, facilitating the formation of carbon-carbon bonds. The boronic ester group also allows for selective functionalization, enabling the synthesis of diverse organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules, where precise control over reactivity and selectivity is required.
Biological Activity
4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine, with the CAS number 1374450-52-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19BN2O4
- Molecular Weight : 266.10 g/mol
- CAS Number : 1374450-52-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrimidine ring allows for hydrogen bonding and π-stacking interactions with target proteins. The dioxaborolane moiety enhances the compound's stability and solubility in biological systems.
Target Proteins
Research indicates that this compound may interact with several key proteins involved in cellular signaling pathways. For example:
- Protein Kinases : It has shown potential as an inhibitor of specific kinases that are critical in cancer cell proliferation.
- Receptor Interactions : The compound may also bind to receptors involved in metabolic regulation.
Anticancer Properties
Several studies have reported on the anticancer potential of similar pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) .
- Mechanistic Studies : These studies suggest that the compound induces apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell cycle progression .
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Neurodegenerative Models : In models of neurodegeneration (e.g., Alzheimer's disease), compounds with similar structures have demonstrated the ability to reduce oxidative stress and inflammation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives for their anticancer activity. The results indicated that compounds containing the dioxaborolane substituent had enhanced potency compared to their non-boronated counterparts .
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of related compounds led to improved cognitive function and reduced neuronal loss following induced neurotoxic injury .
Data Summary
Properties
Molecular Formula |
C12H19BN2O4 |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
4,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-9(16-5)14-7-15-10(8)17-6/h7H,1-6H3 |
InChI Key |
WXUZDFJRDPNRQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















